molecular formula C15H20F3N7O B5672131 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine

4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine

Cat. No. B5672131
M. Wt: 371.36 g/mol
InChI Key: WYQZZPSLPIDAKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds featuring piperidine and triazole components has been explored through various methodologies. For instance, novel series incorporating piperidine groups and triazole moieties have been developed to evaluate their antibacterial activities against resistant strains of bacteria, demonstrating the potential of these frameworks in creating potent antibacterial agents (Shin et al., 2013). Moreover, the creation of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide groups highlights the versatility of this scaffold in synthesizing compounds with significant antimicrobial activities (Dalloul et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the integration of piperidine and triazole units, which contribute to their biological activity. The synthesis and crystallographic analysis of related molecules provide insights into their structural features, such as hydrogen bonding and molecular conformations, which are crucial for their biological functions (Little et al., 2008).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, hydrazination, and etherification, leading to the formation of complex structures with diverse biological activities. The reactivity of the triazole and piperidine components allows for the synthesis of compounds with targeted properties, such as antimicrobial and enzyme inhibitory activities (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structures, are influenced by their molecular configurations and substituents. Crystallographic studies provide valuable information on the solid-state structures, which can be correlated with their physical properties and stability (Thimmegowda et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the structural elements of these compounds. Their ability to form hydrogen bonds and participate in π-π interactions significantly affects their binding affinity towards biological receptors, impacting their biological efficacy (Khan et al., 2013).

properties

IUPAC Name

4,4,4-trifluoro-1-[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N7O/c1-23-12(8-25-10-19-9-20-25)21-22-14(23)11-3-6-24(7-4-11)13(26)2-5-15(16,17)18/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQZZPSLPIDAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CCC(F)(F)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine

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